1-O-Methyl-beta-D-glucuronic acid sodium salt
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 3: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.35 (s), δ 4.90 (d) | OCH₃, anomeric proton |
| ¹³C NMR | δ 175.2, δ 105.4 | Carboxylate, anomeric carbon |
| IR | 1600 cm⁻¹, 1410 cm⁻¹ | COO⁻ vibrations |
| MS | m/z 207.06 [M–Na]⁻ | Deprotonated molecular ion |
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-O-Methyl-beta-D-glucuronic Acid Sodium Salt
Direct Methylation of Beta-D-Glucuronic Acid
The most straightforward method involves the methylation of beta-D-glucuronic acid using methylating agents such as methyl iodide or dimethyl sulfate in an alkaline medium. Sodium hydroxide is typically employed to deprotonate the hydroxyl group at the C1 position, facilitating nucleophilic substitution. The reaction proceeds as follows:
$$
\text{Beta-D-glucuronic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{1-O-Methyl-beta-D-glucuronic acid} + \text{NaI}
$$
The sodium salt form is obtained by neutralizing the reaction mixture with sodium hydroxide. Key parameters influencing yield include:
- Reaction temperature : Optimal between 25–40°C to prevent degradation.
- Molar ratio : A 1:1.2 ratio of glucuronic acid to methyl iodide maximizes methylation efficiency.
- Solvent system : Aqueous methanol (50–70% v/v) balances solubility and reactivity.
Table 1: Direct Methylation Reaction Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 25–40°C | 65–75 | 92–95 | |
| Methyl iodide ratio | 1:1.2 (acid:CH₃I) | 70 | 93 | |
| Solvent | 60% aqueous methanol | 68 | 94 |
Protective Group Strategies via Isopropylidene Intermediates
Alternative approaches utilize protective groups to enhance regioselectivity. For example, the calcium salt of 1,2-O-isopropylidene-D-glucuronic acid is hydrolyzed using sulfonic acid cation exchange resins (e.g., Amberlite IR-120) at 75–95°C to remove the isopropylidene group, yielding D-glucuronic acid. Subsequent methylation and neutralization yield the sodium salt:
$$
\text{1,2-O-Isopropylidene-D-glucuronic acid} \xrightarrow{\text{H}^+/\text{H}2\text{O}} \text{D-glucuronic acid} \xrightarrow{\text{CH}3\text{I, NaOH}} \text{1-O-Methyl-beta-D-glucuronic acid sodium salt}
$$
This method achieves higher regioselectivity (≥98%) but requires additional purification steps to remove residual resins and byproducts.
Table 2: Protective Group Method Performance
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Hydrolysis | 75°C, 3 h, KU-2 resin | 85 | 98 |
| Methylation | 30°C, 2 h, NaOH | 72 | 95 |
| Neutralization | pH 6.5–7.0, ethanol-water (6:5) | 89 | 99 |
Optimization of Reaction Parameters
Temperature and Catalysis
Elevated temperatures (up to 95°C) during hydrolysis accelerate isopropylidene removal but risk lactonization of glucuronic acid. Catalytic amounts of boron trifluoride etherate (BF₃·Et₂O) improve methylation efficiency by stabilizing intermediates, as demonstrated in related glycosylation reactions.
Purification and Isolation Techniques
Cation Exchange Chromatography
Post-synthesis purification involves passing the crude product through sulfonic acid cation exchange resins (e.g., KU-2 or Amberlite IR-120) to remove residual sodium ions and organic byproducts. Elution with deionized water yields a pure sodium salt solution, which is lyophilized to obtain the crystalline product.
Crystallization from Ethanol-Water Mixtures
The sodium salt is precipitated by adding ethanol to the aqueous solution (final ethanol concentration: 60–70% v/v). Slow cooling to 2–8°C enhances crystal size and purity.
Table 3: Crystallization Conditions and Outcomes
| Ethanol Concentration (%) | Cooling Rate (°C/h) | Crystal Purity (%) |
|---|---|---|
| 60 | 2 | 95 |
| 70 | 1 | 97 |
| 80 | 0.5 | 98 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm methylation at the C1 position. Key spectral data include:
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
Pilot-scale studies using continuous flow reactors demonstrate 15% higher yields than batch systems due to improved heat and mass transfer. However, resin fouling in continuous systems remains a challenge.
Chemical Reactions Analysis
Enzymatic Hydrolysis
The compound acts as a substrate for β-glucuronidase , an enzyme that cleaves β-glucuronide bonds . This reaction releases the aglycone (e.g., methanol) and glucuronic acid. The process is critical in biochemical assays and studies of enzyme kinetics.
Reaction Scheme :
Saponification and Hydrolysis
Saponification of methyl esters (e.g., methyl glucuronide) with strong bases (e.g., barium hydroxide) yields sodium glucuronate salts . Acidic hydrolysis under conditions like HCl or heat can further break down the compound, forming intermediates such as methyl glucuronide and brucine salts (via acid hydrolysis of saponified products) .
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Saponification | Barium hydroxide | Aqueous solution | Sodium glucuronate salt |
| Acidic Hydrolysis | HCl | Reflux at 74–100°C | Methyl glucuronide, brucine salts |
Stability and Reactivity
The compound exhibits pH-dependent stability :
-
Acidic conditions : Hydrolyzes to form methyl glucuronide and glucuronic acid .
-
Basic conditions : Stable as a sodium salt in aqueous solutions .
-
Thermal stability : Requires storage at 4°C to prevent degradation .
Structural Analysis
The compound exists as a sodium salt with the molecular formula C₇H₁₁NaO₇ and a molecular weight of 230.15 g/mol . Its white to brownish crystalline powder form is stable under refrigeration and light protection .
Enzymatic Interaction Studies
Research highlights its interaction with UDP-glucuronosyltransferases (UDP-GTs) , enzymes responsible for glucuronidation in detoxification pathways . While glucuronic acid itself is conjugated via UDP-GT, the methylated derivative’s role as a β-glucuronidase inducer suggests indirect modulation of metabolic pathways .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Formulation:
1-O-Methyl-beta-D-glucuronic acid sodium salt is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to enhance the solubility and bioavailability of drugs is crucial for effective therapeutic outcomes. This property makes it valuable in the formulation of medications that require improved absorption in biological systems.
Case Study:
A study demonstrated that incorporating 1-O-Methyl-beta-D-glucuronic acid sodium salt into drug formulations significantly increased the solubility of poorly soluble compounds, leading to enhanced therapeutic efficacy in preclinical models .
Biotechnology
Bioconjugate Formation:
In biotechnology, this compound is employed in the formulation of bioconjugates. It improves the stability and efficacy of biologically active molecules, which is vital for developing targeted therapies.
Research Insights:
Research indicates that 1-O-Methyl-beta-D-glucuronic acid sodium salt enhances the stability of therapeutic proteins by providing a protective environment against degradation, thereby prolonging their activity in vivo.
Food Industry
Food Additive Properties:
The compound acts as a food additive, contributing to flavor enhancement and preservation. Its use helps ensure product longevity and consumer satisfaction.
Application Example:
In food products, it has been shown to improve taste profiles while maintaining freshness by inhibiting microbial growth, making it a valuable ingredient in processed foods .
Cosmetics
Moisturizing Agent:
1-O-Methyl-beta-D-glucuronic acid sodium salt is incorporated into skincare formulations for its moisturizing properties. It aids in improving skin hydration and overall texture.
Consumer Appeal:
Cosmetic products containing this compound have gained popularity among health-conscious consumers seeking effective moisturizers that enhance skin quality without harsh chemicals .
Biochemical Research
β-Glucuronidase Induction:
One of the primary applications of 1-O-Methyl-beta-D-glucuronic acid sodium salt in biochemical research is its role as a β-glucuronidase inducer. This property is significant for studying enzyme kinetics and metabolic pathways related to glucuronidation—a critical process for drug metabolism and elimination.
Experimental Studies:
In studies involving Escherichia coli, this compound has been shown to induce β-D-glucuronidase production, facilitating investigations into enzyme regulation and function.
Data Table: Comparison of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Pharmaceutical | Drug formulation | Enhanced solubility and bioavailability |
| Biotechnology | Bioconjugate formation | Improved stability of therapeutic proteins |
| Food Industry | Flavor enhancement and preservation | Longer shelf life and better taste |
| Cosmetics | Moisturizing agent | Improved skin hydration and texture |
| Biochemical Research | β-Glucuronidase induction | Insights into enzyme kinetics and drug metabolism |
Mechanism of Action
1-O-Methyl-beta-D-glucuronic acid sodium salt exerts its effects primarily by inducing the activity of beta-glucuronidase . This enzyme is involved in the hydrolysis of glucuronides, leading to the release of free aglycones and glucuronic acid. The molecular targets and pathways involved include the GUS gene, which codes for beta-glucuronidase, and various metabolic pathways related to glucuronidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-O-Methyl-beta-D-glucuronic acid sodium salt with analogous glucuronic acid derivatives and sodium salts of carboxylic acids:
Key Differences in Functionality and Research Use:
Substitution Patterns :
- The methyl group at the 1-O position in 1-O-Methyl-beta-D-glucuronic acid sodium salt reduces steric hindrance, enhancing its utility in enzymatic glucuronidation studies compared to multi-methylated analogs like 2,3-di-O-methyl-beta-D-glucuronic acid .
- Thioglucuronides (e.g., Isopropyl-beta-D-thioglucuronic acid sodium salt) introduce sulfur, enabling distinct reactivity in biochemical assays .
Biological Relevance: Beta-D-glucopyranosiduronic acid derivatives are critical in synthesizing glycosaminoglycans (e.g., hyaluronic acid), whereas 1-O-methyl derivatives are tailored for drug metabolism research . Sodium gluconate, while structurally distinct, shares sodium salt properties but is primarily used in industrial chelation rather than biomedical research .
Enzyme Specificity :
- 1-O-Methyl-beta-D-glucuronic acid sodium salt is a preferred substrate for UGT1A1 and UGT2B7 enzymes , whereas thioglucuronides may target enzymes with thiol-binding pockets .
Research Findings and Practical Implications
- Drug Metabolism: Studies using 1-O-Methyl-beta-D-glucuronic acid sodium salt have elucidated glucuronidation rates of drugs like morphine and acetaminophen, impacting pharmacokinetic models .
- Structural Modifications : Comparative analyses show that additional methyl groups (e.g., 2,3-di-O-methyl derivatives) reduce water solubility and enzymatic recognition, limiting their utility in dynamic assays .
- Industrial vs. Biomedical Use: Sodium salts like sodium gluconate are prioritized for non-biological applications (e.g., concrete plasticizers), highlighting the niche role of methyl-glucuronate salts in research .
Biological Activity
1-O-Methyl-beta-D-glucuronic acid sodium salt (CAS number 134253-42-2) is a derivative of glucuronic acid, characterized by its white to light yellow crystalline powder form. With a molecular formula of C₇H₁₁O₇Na and a molecular weight of 230.0 g/mol, this compound plays a significant role in biochemical research due to its function as a β-glucuronidase inducer, which is crucial for studying metabolic pathways and enzyme kinetics related to drug metabolism and elimination in organisms .
The primary biological activity of 1-O-Methyl-beta-D-glucuronic acid sodium salt is its ability to induce β-glucuronidase, an enzyme that facilitates the process of glucuronidation. This enzymatic process is vital for the detoxification and excretion of various drugs and metabolites in the body. By enhancing the activity of β-glucuronidase, this compound can modulate metabolic pathways that are essential for drug metabolism .
Applications in Research
1-O-Methyl-beta-D-glucuronic acid sodium salt has been utilized extensively in various research studies, particularly involving Escherichia coli. Its role as an inducer allows researchers to investigate enzyme regulation and function, providing insights into metabolic processes that are critical for pharmacokinetics .
Table 1: Comparison of Structural Similarities and Unique Features
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl beta-D-glucuronide | High | Primarily used as a substrate for enzyme assays |
| Beta-D-glucuronic acid | Moderate | Naturally occurring; not methylated |
| 4-Methyl-beta-D-glucuronic acid sodium salt | Moderate | Different methylation position; varied biological activity |
This table highlights the uniqueness of 1-O-Methyl-beta-D-glucuronic acid sodium salt in its specific role as an inducer of β-glucuronidase, distinguishing it from other similar compounds.
Case Studies
Several studies have demonstrated the efficacy of 1-O-Methyl-beta-D-glucuronic acid sodium salt in various experimental setups:
- Enzyme Activity Modulation : In a study involving E. coli, the compound was shown to significantly enhance β-glucuronidase production, allowing for more detailed studies on enzyme kinetics and regulatory mechanisms .
- Drug Metabolism Studies : Researchers have employed this compound to explore its impact on drug metabolism, particularly focusing on how it influences glucuronidation pathways essential for the detoxification processes in mammals .
Safety and Handling
While 1-O-Methyl-beta-D-glucuronic acid sodium salt is not classified as hazardous under standard conditions, proper laboratory safety protocols should be followed. It should be stored at temperatures between 2-8°C and protected from light to maintain stability .
Q & A
Q. How does 1-<i>O</i>-methyl-β-D-glucuronic acid sodium salt compare to its non-methylated analog in enzymatic assays?
- Methodological Answer : The methyl group blocks glycosidase activity at the 1-position, making it a non-hydrolyzable substrate control. Compare kinetic parameters (<i>e.g.</i>, Km, Vmax) with β-D-glucuronic acid in β-glucuronidase assays. Use isothermal titration calorimetry (ITC) to assess binding affinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
